5-Chloropyridin-3-yl trifluoromethanesulfonate
Overview
Description
5-Chloropyridin-3-yl trifluoromethanesulfonate is an organic compound with the molecular formula C6H3ClF3NO3S It is a derivative of pyridine, where the 5-position of the pyridine ring is substituted with a chlorine atom and the 3-position is substituted with a trifluoromethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyridin-3-yl trifluoromethanesulfonate typically involves the reaction of 5-chloropyridine with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition of the reactants and to ensure high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may involve the use of more robust and scalable bases and solvents to facilitate the reaction under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
5-Chloropyridin-3-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include nucleophiles like amines, alcohols, and thiols.
Cross-Coupling Reactions: Reagents include boronic acids and palladium catalysts.
Major Products Formed
Scientific Research Applications
5-Chloropyridin-3-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used in the modification of biomolecules for the study of biological processes and the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Chloropyridin-3-yl trifluoromethanesulfonate primarily involves its reactivity as an electrophile. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions, to form new chemical bonds and synthesize complex molecules .
Comparison with Similar Compounds
Similar Compounds
5-Chloropyridin-3-yl p-toluenesulfonate: Similar in structure but with a p-toluenesulfonate group instead of a trifluoromethanesulfonate group.
5-Chloropyridin-3-yl methanesulfonate: Similar in structure but with a methanesulfonate group instead of a trifluoromethanesulfonate group.
Uniqueness
5-Chloropyridin-3-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which is a better leaving group compared to p-toluenesulfonate and methanesulfonate groups. This makes it more reactive in nucleophilic substitution and cross-coupling reactions, allowing for more efficient synthesis of complex molecules .
Properties
IUPAC Name |
(5-chloropyridin-3-yl) trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO3S/c7-4-1-5(3-11-2-4)14-15(12,13)6(8,9)10/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLIHTCEFNQHGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569809 | |
Record name | 5-Chloropyridin-3-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150145-19-0 | |
Record name | 5-Chloropyridin-3-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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